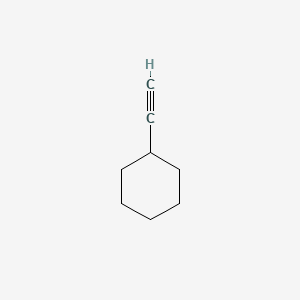

Ethynylcyclohexane

Description

Properties

IUPAC Name |

ethynylcyclohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12/c1-2-8-6-4-3-5-7-8/h1,8H,3-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSDZYLQUYMOSAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1CCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30239265 | |

| Record name | Ethynylcyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30239265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

108.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

931-48-6 | |

| Record name | Ethynylcyclohexane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=931-48-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethynylcyclohexane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000931486 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethynylcyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30239265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethynylcyclohexane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.033 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethynylcyclohexane: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethynylcyclohexane, also known as cyclohexylacetylene, is an organic compound featuring a terminal alkyne group attached to a cyclohexane ring.[1] Its unique structure, combining a flexible saturated ring with a reactive triple bond, makes it a valuable building block and versatile intermediate in organic synthesis.[2][3] This guide provides a comprehensive overview of its synthesis, physicochemical properties, and key applications, with a focus on its utility in pharmaceutical research and materials science. The reactivity of the ethynyl group allows for a wide range of chemical transformations, including nucleophilic additions, coupling reactions, and polymerizations, rendering it a crucial precursor for more complex molecular architectures.[1][2]

Properties of this compound

The physical and chemical properties of this compound are well-documented, providing essential data for its handling, application, and characterization.

Physical and Chemical Properties

This compound is a colorless to light yellow liquid at room temperature.[1][4] It is immiscible with water but soluble in common organic solvents.[1][4]

| Property | Value | Reference(s) |

| CAS Number | 931-48-6 | [3][5] |

| Molecular Formula | C₈H₁₂ | [1][3] |

| Molecular Weight | 108.18 g/mol | [3][5] |

| Appearance | Colorless to yellow-brown liquid | [1][4] |

| Density | 0.828 g/mL at 25 °C | [4][5] |

| Boiling Point | 130-132 °C | [4][5] |

| Melting Point | 130-132 °C | [4][6] |

| Flash Point | 18 °C (64.4 °F) - closed cup | [5][7] |

| Refractive Index (n²⁰/D) | 1.4540 | [4][5] |

| Water Solubility | Immiscible | [4] |

Spectroscopic Data

Spectroscopic data is critical for the identification and characterization of this compound.

| Spectroscopy | Key Features and Observations | Reference(s) |

| ¹H NMR | Spectra available in public databases. The terminal alkyne proton (≡C-H) typically appears as a singlet. | [8] |

| ¹³C NMR | Spectral data available in public databases. Distinct signals for the two sp-hybridized carbons of the alkyne are expected. | [9] |

| Infrared (IR) | Key absorptions include the C≡C-H stretch around 3300 cm⁻¹ and the C≡C stretch. | [8][9][10] |

| Mass Spectrometry | Molecular ion peak corresponding to its molecular weight is expected. | [10] |

Synthesis of this compound

The synthesis of this compound is typically achieved through the ethynylation of a cyclohexyl precursor. A common and effective method involves the reaction of a cyclohexyl electrophile with an acetylene source or, more frequently, the reaction of cyclohexanone with an acetylide followed by further transformation.

References

- 1. CAS 931-48-6: this compound | CymitQuimica [cymitquimica.com]

- 2. Using this compound as a starting material and any other nee... | Study Prep in Pearson+ [pearson.com]

- 3. Buy this compound | 931-48-6 [smolecule.com]

- 4. This compound [chembk.com]

- 5. Cyclohexylacetylene this compound [sigmaaldrich.com]

- 6. 1α-Ethynylcyclohexane [chembk.com]

- 7. シクロヘキシルアセチレン 98% | Sigma-Aldrich [sigmaaldrich.com]

- 8. This compound | C8H12 | CID 70263 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Cyclohexylacetylene [webbook.nist.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Physical and Chemical Properties of Ethynylcyclohexane

Introduction

This compound, also known as cyclohexylacetylene, is an organic compound with the chemical formula C₈H₁₂. It consists of a cyclohexane ring attached to a terminal alkyne group. This unique combination of a bulky, saturated cyclic structure and a reactive ethynyl functional group makes it a valuable building block in organic synthesis.[1] Its applications range from being a precursor in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals, to its use in materials science and as a research tool for studying reaction mechanisms.[1] This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols, and a summary of its reactivity and potential applications.

Physical and Chemical Properties

This compound is a yellow to light brown liquid at room temperature.[2][3] It is immiscible with water but soluble in many organic solvents.[2][3][4] It is classified as a flammable liquid and should be handled with appropriate safety precautions.[2][5]

Tabulated Physical and Chemical Data

The following table summarizes the key quantitative physical and chemical properties of this compound.

| Property | Value | References |

| Identifiers | ||

| CAS Number | 931-48-6 | [2][6][7] |

| EC Number | 213-236-6 | [6][7] |

| Molecular Formula | C₈H₁₂ | [2][7] |

| Molar Mass | 108.18 g/mol | [2][5] |

| InChI Key | SSDZYLQUYMOSAK-UHFFFAOYSA-N | |

| SMILES | C#CC1CCCCC1 | |

| Physical Properties | ||

| Appearance | Yellow to light brown liquid | [2][3][8] |

| Density | 0.828 g/mL at 25 °C | [2][6] |

| Boiling Point | 130-132 °C | [2][6] |

| Melting Point | 130-132 °C | [2][3][8] |

| Flash Point | 18 °C (64.4 °F) - closed cup | |

| Refractive Index (n²⁰/D) | 1.4540 | [2] |

| Vapor Pressure | 13.9 mmHg at 25°C | [7] |

| Water Solubility | Immiscible | [2][3][8] |

| Safety Data | ||

| Hazard Class | 3.1 | [3] |

| GHS Pictogram | GHS02 (Flammable) | |

| GHS Signal Word | Danger | |

| Hazard Statements | H225: Highly flammable liquid and vapor | [5] |

Spectral Data

Spectroscopic data is crucial for the identification and characterization of this compound.

-

¹H NMR: The proton NMR spectrum of this compound will show characteristic signals for the acetylenic proton and the protons on the cyclohexane ring.

-

¹³C NMR: The carbon NMR spectrum will display distinct peaks for the two sp-hybridized carbons of the alkyne group and the sp³-hybridized carbons of the cyclohexane ring.

-

Infrared (IR) Spectroscopy: The IR spectrum is characterized by a sharp absorption band around 3300 cm⁻¹ corresponding to the ≡C-H stretch and another absorption around 2100 cm⁻¹ for the C≡C triple bond stretch.[5]

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak and fragmentation patterns characteristic of the cyclohexyl group.

Chemical Properties and Reactivity

The chemical reactivity of this compound is dominated by its terminal alkyne group, which can undergo a variety of chemical transformations.[9]

Key Chemical Reactions

-

Alkylation: The acetylide ion, formed by deprotonation of the terminal alkyne, can react with alkyl halides to form new carbon-carbon bonds. This is a fundamental reaction for building more complex molecular structures.[1]

-

Suzuki Coupling: this compound can be converted to dienes through the Suzuki reaction, which involves reacting it with organoboranes in the presence of a palladium catalyst.[1]

-

Hydration: The selective hydration of the triple bond can yield either a ketone or an aldehyde, depending on the reaction conditions and reagents used.[1]

-

Click Chemistry: As a terminal alkyne, this compound is a suitable substrate for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a prominent example of "click chemistry," to form triazoles.[10]

-

Precursor for Organometallic Complexes: It serves as a precursor in the synthesis of hydrido-vinylidene complexes of osmium, which are intermediates in various catalytic reactions.[1]

Caption: Key chemical reactions of this compound.

Experimental Protocols

Synthesis of this compound from Cyclohexanone

A common laboratory synthesis of this compound involves the reaction of cyclohexanone with an acetylide source, followed by dehydration. A related, more detailed procedure for a similar compound, 1-ethynyl-1-cyclohexene, is described, which can be adapted.[11] The general two-step process for this compound would be:

Step 1: Synthesis of 1-Ethynyl-1-cyclohexanol

This step involves the nucleophilic addition of an acetylide anion to cyclohexanone.

-

Materials: Cyclohexanone, acetylene gas (or a protected form like trimethylsilylacetylene), a strong base (e.g., sodium amide in liquid ammonia or n-butyllithium), anhydrous solvent (e.g., THF or diethyl ether), and an apparatus for working under anhydrous and inert conditions.

-

Procedure (Conceptual):

-

In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), dissolve the chosen acetylide source in the anhydrous solvent.

-

Cool the flask to a low temperature (e.g., -78 °C).

-

Slowly add the strong base to generate the acetylide anion.

-

Add a solution of cyclohexanone in the anhydrous solvent dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for several hours.

-

Quench the reaction carefully with a saturated aqueous solution of ammonium chloride.

-

Perform a workup by extracting the product into an organic solvent, washing the organic layer, drying it over an anhydrous salt (e.g., MgSO₄), and removing the solvent under reduced pressure to yield crude 1-ethynyl-1-cyclohexanol.[11]

-

Step 2: Dehydration of 1-Ethynyl-1-cyclohexanol

This step is not directly applicable for the synthesis of this compound but is used for the synthesis of 1-ethynyl-1-cyclohexene. To obtain this compound, a reduction of the hydroxyl group would be necessary, which is a more complex procedure. A more direct synthesis of this compound is often preferred.

Alternative Synthesis: Dehydrohalogenation

An alternative and more direct route involves the dehydrohalogenation of a suitable dihalide precursor.

Caption: Synthesis workflow for this compound.

Biological Activity

While not a primary area of application, some biological activities of this compound have been reported.

-

Antibacterial and Antifungal Activity: Studies have indicated that this compound exhibits antibacterial properties against various strains, including Escherichia coli and Staphylococcus aureus, and antifungal activity against Candida albicans.[1] Further research is needed to elucidate the mechanism of action and potential therapeutic uses.[1]

-

Enzyme Inhibition: this compound has been shown to mediate the NADPH-dependent loss of cytochrome P-450 when incubated with hepatic microsomes, suggesting it can act as an inhibitor of this important class of enzymes.

Safety and Handling

This compound is a highly flammable liquid and vapor.[2][5] It should be kept away from heat, sparks, open flames, and other ignition sources.[2] It is also reported to be irritating to the eyes, respiratory system, and skin.[2] Therefore, appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical.[2] It should be stored in a cool, well-ventilated area in a tightly closed container.[2]

Conclusion

This compound is a versatile chemical intermediate with a unique combination of structural features. Its physical and chemical properties are well-characterized, and its reactivity, centered on the terminal alkyne group, allows for a wide range of synthetic transformations. While it has shown some interesting biological activities, its primary utility remains in the realm of organic synthesis and materials science. Proper handling and storage are essential due to its flammability and irritant properties. This guide provides a foundational understanding of this compound for researchers and professionals in the chemical and pharmaceutical sciences.

References

- 1. Buy this compound | 931-48-6 [smolecule.com]

- 2. chembk.com [chembk.com]

- 3. Page loading... [guidechem.com]

- 4. CAS 931-48-6: this compound | CymitQuimica [cymitquimica.com]

- 5. This compound | C8H12 | CID 70263 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemsynthesis.com [chemsynthesis.com]

- 7. This compound | 931-48-6 [chemnet.com]

- 8. 1α-Ethynylcyclohexane [chembk.com]

- 9. Using this compound as a starting material and any other nee... | Study Prep in Pearson+ [pearson.com]

- 10. chemscene.com [chemscene.com]

- 11. benchchem.com [benchchem.com]

Spectroscopic Profile of Ethynylcyclohexane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for ethynylcyclohexane, a valuable building block in organic synthesis and drug discovery. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, presented in a clear and accessible format for researchers. This document also outlines standardized experimental protocols for acquiring such data and includes visualizations to aid in understanding the molecular structure and analytical workflows.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectrum

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~2.2 - 2.0 | m | 1H | CH (cyclohexyl) |

| ~1.9 - 1.2 | m | 10H | CH₂ (cyclohexyl) |

| ~1.9 | s | 1H | C≡CH |

¹³C NMR Spectrum

| Chemical Shift (ppm) | Carbon Type | Assignment |

| ~84 | C | C ≡CH |

| ~68 | CH | C≡C H |

| ~32 | CH | C H (cyclohexyl) |

| ~26 | CH₂ | C H₂ (cyclohexyl) |

| ~25 | CH₂ | C H₂ (cyclohexyl) |

Infrared (IR) Spectroscopy

| Frequency (cm⁻¹) | Intensity | Assignment |

| ~3310 | Strong, Sharp | ≡C-H stretch |

| ~2930 | Strong | C-H stretch (cyclohexyl) |

| ~2850 | Strong | C-H stretch (cyclohexyl) |

| ~2100 | Medium, Sharp | C≡C stretch |

| ~1450 | Medium | CH₂ bend (cyclohexyl) |

Mass Spectrometry (MS)

| m/z | Relative Intensity (%) | Assignment |

| 108 | ~25 | [M]⁺ (Molecular Ion) |

| 107 | ~20 | [M-H]⁺ |

| 93 | ~30 | [M-CH₃]⁺ |

| 81 | ~100 | [C₆H₉]⁺ |

| 79 | ~80 | [C₆H₇]⁺ |

| 67 | ~75 | [C₅H₇]⁺ |

Experimental Protocols

The following are detailed, representative methodologies for the key spectroscopic techniques cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A solution of this compound (approximately 5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR) is prepared in a deuterated solvent (e.g., CDCl₃, 0.5-0.7 mL) within a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing (0 ppm).

Instrumentation: A high-field NMR spectrometer, such as a Bruker Avance or Varian INOVA instrument, operating at a field strength of 300 MHz or higher for protons, is typically employed.

¹H NMR Acquisition:

-

Pulse Sequence: A standard single-pulse sequence (e.g., 'zg') is used.

-

Acquisition Parameters:

-

Number of scans: 16-64

-

Relaxation delay (d1): 1-5 seconds

-

Acquisition time: 2-4 seconds

-

Spectral width: 10-15 ppm

-

-

Processing: The acquired free induction decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to TMS.

¹³C NMR Acquisition:

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., 'zgpg30') is used to simplify the spectrum and enhance signal-to-noise.

-

Acquisition Parameters:

-

Number of scans: 1024 or more, depending on sample concentration.

-

Relaxation delay (d1): 2 seconds

-

Acquisition time: 1-2 seconds

-

Spectral width: 0-220 ppm

-

-

Processing: Similar to ¹H NMR, the FID is Fourier transformed, phase-corrected, and baseline-corrected.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation: For a neat liquid sample like this compound, a thin film is prepared between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.[1] This involves placing a small drop of the liquid on one plate and gently pressing the second plate on top to create a uniform capillary film.[1]

Instrumentation: A Fourier-transform infrared spectrometer, such as a Bruker Tensor or PerkinElmer Spectrum, is used.

Data Acquisition:

-

Mode: Transmittance.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Background: A background spectrum of the clean salt plates is recorded prior to the sample measurement and automatically subtracted from the sample spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent (e.g., dichloromethane or hexane) at a concentration of approximately 100 µg/mL.

Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

Gas Chromatography (GC) Method:

-

Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at a temperature of 250°C.

-

Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Oven Program:

-

Initial temperature: 50°C, hold for 2 minutes.

-

Ramp: Increase to 250°C at a rate of 10°C/min.

-

Final hold: Hold at 250°C for 5 minutes.

-

Mass Spectrometry (MS) Method:

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole or Ion Trap.

-

Scan Range: m/z 40-400.

-

Source Temperature: 230°C.

-

Transfer Line Temperature: 280°C.

Visualizations

The following diagrams illustrate the structure of this compound and the general workflow for its spectroscopic analysis.

Caption: Workflow for the spectroscopic analysis of a chemical compound.

References

An In-depth Technical Guide on the Thermodynamic Properties of Ethynylcyclohexane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermodynamic properties of ethynylcyclohexane (C₈H₁₂). This compound is a valuable intermediate in organic synthesis, and a thorough understanding of its thermodynamic characteristics is crucial for process design, safety analysis, and the development of novel therapeutics. This document compiles critically evaluated data for key thermodynamic parameters, including enthalpy, entropy, heat capacity, and Gibbs free energy of formation. Detailed, representative experimental protocols for the determination of these properties are presented, alongside a visualization of the experimental workflow. All quantitative data is summarized in structured tables for ease of reference and comparison.

Introduction

This compound, also known as cyclohexylacetylene, is an organic compound featuring a cyclohexane ring substituted with an ethynyl group.[1] Its unique structural combination of a saturated cyclic system and a reactive triple bond makes it a versatile building block in various chemical syntheses.[1] The thermodynamic properties of this compound are fundamental to understanding its stability, reactivity, and phase behavior, which are critical considerations in chemical manufacturing, reaction engineering, and pharmaceutical development.

This guide aims to be a central resource for professionals requiring reliable thermodynamic data and experimental methodologies related to this compound.

Quantitative Thermodynamic Data

The following tables summarize the critically evaluated thermodynamic data for this compound in its liquid and ideal gas phases.[2]

Table 1: Standard Molar Enthalpy and Gibbs Free Energy of Formation

| Property | Phase | Value (kJ/mol) | Temperature (K) |

| Enthalpy of Formation (ΔfH°) | Liquid | -1.5 ± 2.1 | 298.15 |

| Enthalpy of Formation (ΔfH°) | Ideal Gas | 41.6 ± 2.1 | 298.15 |

| Gibbs Free Energy of Formation (ΔfG°) | Ideal Gas | 209.8 | 298.15 |

Table 2: Molar Heat Capacity at Constant Pressure (C_p)

| Phase | Temperature (K) | C_p (J/mol·K) |

| Ideal Gas | 298.15 | 134.7 |

| Ideal Gas | 500 | 211.1 |

| Ideal Gas | 800 | 290.4 |

| Ideal Gas | 1000 | 329.8 |

| Liquid | 298.15 | 205.1 |

| Liquid | 400 | 240.2 |

| Liquid | 500 | 285.4 |

Table 3: Molar Entropy (S°)

| Phase | Temperature (K) | S° (J/mol·K) |

| Ideal Gas | 298.15 | 358.9 |

| Ideal Gas | 500 | 439.8 |

| Ideal Gas | 800 | 557.1 |

| Ideal Gas | 1000 | 632.7 |

| Liquid | 298.15 | 260.2 |

| Liquid | 400 | 321.6 |

| Liquid | 500 | 382.1 |

Table 4: Enthalpy of Vaporization (ΔvapH)

| Temperature (K) | ΔvapH (kJ/mol) |

| 298.15 | 43.1 |

| 350 | 40.2 |

| 400 | 37.5 |

| Normal Boiling Point (414.8 K) | 35.8 |

Table 5: Physical Properties

| Property | Value |

| Molecular Weight | 108.18 g/mol [3] |

| Normal Boiling Point | 414.8 K[2] |

| Density (liquid @ 298.15 K) | 834.1 kg/m ³[2] |

Experimental Protocols

Determination of the Enthalpy of Combustion via Bomb Calorimetry

The standard enthalpy of formation is often derived from the enthalpy of combustion, which is determined experimentally using a bomb calorimeter.

Objective: To measure the heat of combustion of this compound at constant volume.

Apparatus:

-

Isoperibol bomb calorimeter

-

Steel combustion bomb

-

Pellet press

-

Ignition unit

-

High-precision digital thermometer (±0.001 K)

-

Analytical balance (±0.0001 g)

-

Oxygen cylinder with pressure regulator

Procedure:

-

Calibration: The heat capacity of the calorimeter is determined by combusting a certified standard reference material, typically benzoic acid, for which the energy of combustion is accurately known.[4][5]

-

A pellet of approximately 1 g of benzoic acid is weighed and placed in the crucible inside the bomb.

-

A 10 cm length of fuse wire is attached to the electrodes, with the wire in contact with the pellet.

-

1 mL of deionized water is added to the bomb to ensure saturation of the internal atmosphere with water vapor.

-

The bomb is sealed and purged with oxygen before being filled to a pressure of 30 atm.

-

The bomb is submerged in a known mass of water in the calorimeter bucket.

-

The initial temperature is recorded for a period to establish a baseline.

-

The sample is ignited, and the temperature is recorded at regular intervals until a stable final temperature is reached.

-

The heat capacity of the calorimeter is calculated from the known energy of combustion of benzoic acid and the measured temperature rise, after correcting for the heat of formation of nitric acid and the combustion of the fuse wire.[4]

-

-

Sample Measurement:

-

A sample of liquid this compound (approximately 0.8 g) is weighed in a gelatin capsule or a suitable container.

-

The procedure for calibration is repeated with the this compound sample.

-

-

Calculation:

-

The total heat released during the combustion of this compound is calculated using the heat capacity of the calorimeter and the measured temperature change.

-

The energy of combustion at constant volume (ΔcU) is determined after applying corrections.

-

The enthalpy of combustion at constant pressure (ΔcH°) is calculated from ΔcU using the ideal gas law to account for the change in the number of moles of gas in the reaction.

-

The standard enthalpy of formation (ΔfH°) is then calculated using Hess's Law, with the known standard enthalpies of formation of CO₂ and H₂O.[6]

-

Determination of Heat Capacity via Adiabatic Calorimetry

Adiabatic calorimetry is a precise method for measuring the heat capacity of liquids as a function of temperature.[7]

Objective: To measure the molar heat capacity of liquid this compound over a range of temperatures.

Apparatus:

-

Adiabatic calorimeter with a sample vessel

-

Cryostat for temperature control

-

Heater for energy input

-

High-precision resistance thermometer

-

Data acquisition system

Procedure:

-

Sample Preparation: A known mass of high-purity this compound is introduced into the sample vessel. The vessel is then sealed.

-

Measurement:

-

The sample vessel and surrounding adiabatic shield are cooled to the starting temperature.

-

The system is allowed to reach thermal equilibrium.

-

A precisely measured amount of electrical energy is supplied to the heater in the sample vessel, causing a small increase in temperature (typically 1-5 K).

-

The temperature of the adiabatic shield is controlled to match the temperature of the sample vessel throughout the heating period to minimize heat exchange with the surroundings.[8]

-

The temperature of the sample is monitored until a new equilibrium is reached.

-

-

Calculation:

-

The heat capacity of the sample and the vessel is calculated from the electrical energy input and the resulting temperature rise.

-

The heat capacity of the empty vessel (determined in a separate experiment) is subtracted to obtain the heat capacity of the this compound sample.

-

The molar heat capacity is then calculated by dividing by the number of moles of the sample.

-

This process is repeated at successive temperatures to map out the heat capacity as a function of temperature.

-

Determination of the Enthalpy of Vaporization

The enthalpy of vaporization can be determined directly by calorimetry or indirectly from vapor pressure measurements.[9] A common calorimetric method involves a vaporization calorimeter.

Objective: To measure the molar enthalpy of vaporization of this compound at a specific temperature.

Apparatus:

-

Vaporization calorimeter

-

Thermostatic bath

-

Power supply for the heater

-

Flow meter for carrier gas (if applicable)

-

Condenser and collection vessel

Procedure:

-

Setup: A known mass of this compound is placed in the vaporization chamber, which is maintained at a constant temperature by a thermostatic bath.

-

Vaporization:

-

A constant power is supplied to a heater immersed in the liquid to induce vaporization at a steady rate.

-

Alternatively, an inert carrier gas can be passed through the liquid to facilitate vaporization.

-

The vapor is passed through a condenser, and the mass of the condensed liquid is measured over a specific time interval.

-

-

Calculation:

-

The molar enthalpy of vaporization is calculated from the energy input (or the heat absorbed from the surroundings, which is compensated by the heater) and the number of moles of the substance vaporized.

-

Alternatively, using the Clausius-Clapeyron equation, the enthalpy of vaporization can be determined from the slope of a plot of the natural logarithm of the vapor pressure versus the inverse of the temperature.[10] Vapor pressure data can be obtained using a static or dynamic measurement apparatus.[11]

-

Visualizations

Experimental Workflow for Thermodynamic Property Determination

The following diagram illustrates the logical flow of experiments to determine the key thermodynamic properties of this compound.

Caption: Experimental workflow for determining thermodynamic properties.

Conclusion

This technical guide has presented a consolidated set of thermodynamic data for this compound, essential for its application in research and industry. The provision of detailed, albeit generalized, experimental protocols offers valuable guidance for the laboratory determination of these properties. The structured presentation of data and the visual representation of the experimental workflow are intended to facilitate a deeper understanding and practical application of the thermodynamic principles governing this compound.

References

- 1. CAS 931-48-6: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound -- Critically Evaluated Thermophysical Property Data from NIST/TRC Web Thermo Tables (WTT) [wtt-pro.nist.gov]

- 3. This compound | C8H12 | CID 70263 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. personal.utdallas.edu [personal.utdallas.edu]

- 5. chemistry.montana.edu [chemistry.montana.edu]

- 6. youtube.com [youtube.com]

- 7. High-Temperature Adiabatic Calorimeter for Constant-Volume Heat Capacity Measurements of Compressed Gases and Liquids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Heat Exchange in Adiabatic Calorimeters - PMC [pmc.ncbi.nlm.nih.gov]

- 9. books.rsc.org [books.rsc.org]

- 10. uobabylon.edu.iq [uobabylon.edu.iq]

- 11. vscht.cz [vscht.cz]

Ethynylcyclohexane Crystal Structure: A Theoretical and Methodological Analysis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Ethynylcyclohexane is a fundamental building block in organic synthesis, finding applications in the development of novel pharmaceuticals and functional materials. A thorough understanding of its three-dimensional structure is paramount for predicting its reactivity, intermolecular interactions, and ultimately, its utility in various applications. This technical guide provides a comprehensive analysis of the conformational preferences of this compound and outlines the standard experimental protocols for its crystal structure determination. In the absence of a publicly available experimental crystal structure, this paper presents a theoretical model of its solid-state conformation based on established principles of stereochemistry and includes a generalized methodology for its crystallographic analysis.

Introduction

The cyclohexane ring is a ubiquitous motif in organic chemistry, renowned for its distinct conformational isomers. The introduction of an ethynyl substituent (–C≡CH) imparts unique steric and electronic properties to the cyclohexane scaffold. The linear and rigid nature of the ethynyl group influences the conformational equilibrium of the ring, which in turn governs the molecule's physical and chemical behavior. While numerous studies have explored the chemistry of this compound, a definitive experimental determination of its crystal structure is not currently available in the public domain. This guide aims to bridge this gap by providing a robust theoretical framework for understanding its structure and a detailed guide to the experimental techniques required for its elucidation.

Theoretical Conformational Analysis

The conformational analysis of substituted cyclohexanes is well-established, with the chair conformation being the most stable arrangement due to the minimization of angular and torsional strain.[1][2] For monosubstituted cyclohexanes like this compound, the substituent can occupy either an axial or an equatorial position. These two conformers are in a dynamic equilibrium, as illustrated in the diagram below.

The equilibrium between the axial and equatorial conformers is dictated by steric interactions. In the axial conformation, the substituent experiences 1,3-diaxial interactions with the axial hydrogen atoms on the same face of the ring.[2][3] These repulsive steric interactions increase the energy of the axial conformer relative to the equatorial conformer, where the substituent is positioned away from the bulk of the ring.[1]

The energetic preference for the equatorial position is quantified by the "A-value," which is the difference in Gibbs free energy (ΔG) between the axial and equatorial conformers. While a specific A-value for the ethynyl group is not widely reported, it is expected to be significant enough to strongly favor the equatorial conformation at room temperature. For comparison, the A-value for a methyl group is approximately 1.7 kcal/mol, leading to a population of over 95% in the equatorial position.[3] Given the linear nature of the ethynyl group, its steric demand is comparable to or slightly greater than a methyl group, thus the equatorial conformer of this compound is predicted to be the overwhelmingly dominant species in the crystalline state.

Predicted Molecular Geometry

In the absence of experimental data, the bond lengths and angles of this compound can be predicted based on standard values for cyclohexane and terminal alkynes. These values are crucial for building accurate molecular models and for use as restraints in theoretical calculations and potential future crystallographic refinements.

| Parameter | Atom(s) Involved | Predicted Value |

| Bond Lengths (Å) | ||

| C-C (cyclohexane) | 1.54 | |

| C-H (cyclohexane) | 1.09 | |

| C-C (ring-ethynyl) | 1.51 | |

| C≡C (ethynyl) | 1.20 | |

| C-H (ethynyl) | 1.06 | |

| **Bond Angles (°) ** | ||

| C-C-C (cyclohexane) | ~111.5 (tetrahedral) | |

| C-C-H (cyclohexane) | ~109.5 | |

| C-C-C (ring-C≡C) | ~109.5 | |

| C-C≡C | 180 (linear) |

Table 1: Predicted Molecular Geometry of this compound

Experimental Protocol for Crystal Structure Determination

The definitive method for determining the solid-state structure of a molecule like this compound is single-crystal X-ray diffraction. The following section outlines a detailed, generalized protocol for such an analysis.

Crystal Growth

High-quality single crystals are a prerequisite for successful X-ray diffraction analysis. This compound is a liquid at room temperature, therefore, crystallization must be performed at low temperatures.[4]

-

Method: Slow evaporation of a suitable solvent at low temperature or slow cooling of the neat liquid.

-

Procedure:

-

Place a small amount of high-purity this compound in a small, clean vial.

-

If using a solvent, dissolve the sample in a minimal amount of a volatile solvent with a low freezing point (e.g., pentane).

-

Place the vial in a controlled cooling environment, such as a cryostat or a Dewar flask containing a cold bath (e.g., dry ice/acetone).

-

Allow the solvent to evaporate slowly or the neat liquid to cool over several days to encourage the growth of well-ordered single crystals.

-

Data Collection

-

Instrumentation: A single-crystal X-ray diffractometer equipped with a low-temperature device (e.g., an Oxford Cryosystems Cryostream).

-

Procedure:

-

Select a suitable single crystal under a microscope and mount it on a goniometer head.

-

Cool the crystal to a stable low temperature (typically 100 K) to minimize thermal vibrations.

-

Center the crystal in the X-ray beam.

-

Perform an initial set of diffraction scans to determine the unit cell parameters and the crystal system.

-

Collect a full sphere of diffraction data by rotating the crystal through a series of angles.

-

Structure Solution and Refinement

-

Software: Standard crystallographic software packages such as SHELXS/SHELXL, Olex2, or CRYSTALS.

-

Procedure:

-

Data Reduction: Integrate the raw diffraction images to obtain a list of reflection intensities and their standard uncertainties.

-

Structure Solution: Determine the initial positions of the atoms using direct methods or Patterson methods.

-

Structure Refinement: Refine the atomic positions, and anisotropic displacement parameters against the experimental data using a least-squares minimization algorithm. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

-

Validation: Assess the quality of the final structural model using metrics such as R-factors, goodness-of-fit, and residual electron density maps.

-

The logical workflow for this experimental process is depicted in the following diagram.

Conclusion

While an experimentally determined crystal structure of this compound remains to be reported, a comprehensive understanding of its conformational behavior can be derived from established principles of organic stereochemistry. The equatorial conformer is strongly predicted to be the most stable and therefore the dominant form in the solid state. This guide provides a theoretical framework for the molecular geometry of this compound and a detailed, generalized protocol for its definitive structural elucidation via single-crystal X-ray diffraction. This information is intended to be a valuable resource for researchers in synthetic chemistry, materials science, and drug development, aiding in molecular design, reaction planning, and the interpretation of experimental results.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Reactivity and Functionalization of Ethynylcyclohexane

Abstract

This compound, a molecule combining a saturated carbocyclic ring with a reactive terminal alkyne, serves as a versatile and valuable building block in modern organic synthesis. Its unique structural features allow for a diverse range of chemical transformations, making it a key intermediate in the synthesis of complex molecules, including pharmaceuticals, functional materials, and agrochemicals. The reactivity is primarily centered on the ethynyl group (-C≡CH), which readily participates in addition, coupling, and cycloaddition reactions. This guide provides a comprehensive overview of the core reactivity and functionalization strategies for this compound, presenting detailed experimental protocols, quantitative data, and mechanistic diagrams to support advanced research and development.

Introduction to this compound

This compound, also known as cyclohexylacetylene, is an organic compound with the chemical formula C₈H₁₂. It consists of a cyclohexane ring attached to an ethynyl group. This colorless liquid is soluble in organic solvents and is valued as a synthetic intermediate due to the high reactivity of its terminal triple bond. The presence of this functional group allows for powerful carbon-carbon and carbon-heteroatom bond-forming reactions, establishing this compound as a foundational component in medicinal chemistry and materials science. Its applications range from serving as a precursor for organometallic catalysts to its incorporation into polymers and its potential use in developing novel therapeutic agents.

Core Reactivity of the Ethynyl Group

The terminal alkyne is the primary site of reactivity in this compound, undergoing a variety of transformations.

Addition Reactions

The triple bond of the ethynyl group is susceptible to electrophilic addition reactions.

The addition of water across the triple bond, typically catalyzed by acid and mercury(II) salts or other transition metal catalysts, follows Markovnikov's rule to produce cyclohexyl methyl ketone. This reaction is a fundamental method for converting alkynes to carbonyl compounds.

A study on competitive substrate selective hydration demonstrated the reactivity of this compound in the presence of a supramolecular catalyst in water-saturated benzene-d6 at 40 °C.

Table 1: Hydration of this compound

| Catalyst System | Solvent | Temperature (°C) | Product | Reference |

| Supramolecular Catalyst (3@2) | Water-saturated benzene-d6 | 40 | Cyclohexyl methyl ketone |

Experimental Protocol: General Hydration of a Terminal Alkyne

-

Reaction Setup: To a round-bottom flask, add the terminal alkyne (1.0 eq), a suitable solvent (e.g., aqueous methanol or THF), and a catalytic amount of a mercury(II) salt (e.g., HgSO₄, 0.05 eq).

-

Acidification: Slowly add a catalytic amount of concentrated sulfuric acid (H₂SO₄).

-

Reaction: Stir the mixture at room temperature or with gentle heating until the starting material is consumed (monitor by TLC or GC-MS).

-

Workup: Cool the reaction to room temperature and neutralize the acid with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extraction: Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the resulting ketone by column chromatography or distillation.

This compound reacts with hydrogen halides (HCl, HBr, HI) via electrophilic addition. The reaction can be controlled to yield either a vinyl halide (after one addition) or a geminal dihalide (after two additions), with the halogen adding to the more substituted carbon in accordance with Markovnikov's rule. The use of peroxides with HBr can reverse this selectivity, leading to the anti-Markovnikov product.

The mechanism involves the protonation of the alkyne to form a vinyl cation intermediate, which is then attacked by the halide anion.

Caption: Regioselectivity in the hydrohalogenation of this compound.

Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for C-C bond formation, enabling the synthesis of complex molecular scaffolds.

The Sonogashira coupling is a highly efficient method for forming a bond between the sp-hybridized carbon of this compound and an sp²-hybridized carbon of an aryl or vinyl halide. The reaction is typically catalyzed by a palladium(0) complex and a copper(I) salt co-catalyst in the presence of an amine base. This reaction is fundamental in the synthesis of pharmaceuticals and conjugated materials.

Table 2: Sonogashira Coupling of this compound Derivatives

| Reactants | Catalyst System | Base | Solvent | Yield (%) | Reference |

| 1-Ethynyl-cyclohexanol + Aryl Halide | Pd(PPh₃)₄ / CuI | Amine (e.g., Et₃N) | THF or DMF | >80% | |

| 1-(Bromoethynyl)cyclohexene + Aryl Halide | Pd(PPh₃)₄ / CuI | Triethylamine | THF or DMF | Variable |

Experimental Protocol: Sonogashira Coupling

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (argon), add the aryl/vinyl halide (1.0 eq), Pd(PPh₃)₄ (0.05 eq), and CuI (0.1 eq).

-

Solvent and Base: Add a degassed solvent (e.g., THF) and a degassed amine base (e.g., triethylamine, 2.0 eq).

-

Alkyne Addition: Add this compound (1.1 eq) to the stirred mixture.

-

Reaction: Stir the reaction at room temperature or heat as required, monitoring progress by TLC or GC-MS.

-

Workup: Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with saturated aqueous NH₄Cl solution, followed by brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the product by flash column chromatography.

Caption: The catalytic cycles of the Sonogashira cross-coupling reaction.

This compound can be transformed into dienes using the Suzuki reaction, which involves the palladium-catalyzed coupling of an organoborane with a vinyl or aryl halide. This reaction provides a powerful method for creating new carbon-carbon bonds with high stereoselectivity.

Cycloaddition Reactions

The alkyne functionality enables participation in various cycloaddition reactions to generate cyclic compounds.

The Huisgen 1,3-dipolar cycloaddition between the terminal alkyne of this compound and an organic azide is a cornerstone of "click chemistry." This reaction, particularly the copper(I)-catalyzed version (CuAAC), is highly efficient, regiospecific (forming the 1,4-disubstituted triazole), and tolerant of a wide range of functional groups, making it ideal for bioconjugation, drug discovery, and materials science. Ruthenium catalysts can also be employed, providing complementary regioselectivity to form 1,5-disubstituted triazoles.

Caption: General workflow for azide-alkyne cycloaddition (Click Chemistry).

Functionalization of the Cyclohexane Ring

While the ethynyl group is the primary site of reactivity, the cyclohexane ring can also be functionalized, although this is generally more challenging.

C-H Functionalization

Direct functionalization of the C(sp³)-H bonds of the cyclohexane ring is a powerful strategy for introducing new functionality. Recent advances in catalysis have enabled such transformations. For instance, iron(III) catalysts have been employed for the chlorination of cyclohexane, providing a pathway to introduce functional handles onto the saturated ring. While challenging, direct β-C-H functionalization of cyclohexanone derivatives has also been demonstrated using enzymatic methods, opening new avenues for creating complex bicyclic scaffolds.

Table 3: Representative Cyclohexane Functionalization

| Substrate | Reagents | Catalyst | Product | Reference |

| Cyclohexane | Trichloroisocyanuric acid (TCCA) | Iron(III) complexes | Chlorocyclohexane | |

| Substituted Cyclohexanones | N-Phenylglycines | Ene Reductases / Photocatalysis | 6-azabicyclo[3.2.1]octan-3-ones |

Experimental Protocol: Iron-Catalyzed Chlorination of Cyclohexane

-

Reaction Setup: In a suitable reaction vessel, prepare a solution of the iron(III) catalyst (e.g., 7.0 x 10⁻⁴ mol dm⁻³) in acetonitrile.

-

Substrate Addition: Add cyclohexane and trichloroisocyanuric acid (TCCA) in a specific molar ratio (e.g., catalyst:cyclohexane:TCCA of 1:1000:333).

-

Reaction Conditions: Conduct the reaction for 24 hours at a controlled temperature (e.g., 25°C or 50°C).

-

Analysis: Take an aliquot of the reaction mixture, add an internal standard (e.g., 1-chloropropanol), and analyze the product formation (chlorocyclohexane) by gas chromatography (GC-FID).

Applications in Drug Development and Materials Science

The versatile reactivity of this compound makes it a valuable scaffold in several scientific domains.

Drug Discovery and Medicinal Chemistry

The ethynyl group is recognized as a privileged structure in medicinal chemistry. It can act as a bioisostere, form key interactions with biological targets, or serve as a handle for further modification.

-

Bioconjugation: The ability of this compound derivatives to undergo click chemistry allows for the straightforward conjugation of small molecules to larger biomolecules like proteins or nucleic acids.

-

Scaffold for Bioactive Molecules: The cyclohexane ring provides a 3D scaffold that can be decorated with functional groups via the ethynyl handle to explore chemical space and optimize interactions with therapeutic targets.

-

Biological Activity: Studies have suggested that cyclohexylacetylene may possess antibacterial and antifungal properties.

Materials Science

-

Polymer Synthesis: this compound and its derivatives can be used as monomers in polymerization reactions, leading to materials with unique structural and electronic properties.

-

Functional Materials: Through reactions like Sonogashira coupling and click chemistry, this compound serves as a building block for conjugated polymers and other functional materials used in electronics and optics.

Organometallic Catalysis

Cyclohexylacetylene is a precursor for synthesizing hydrido-vinylidene complexes of osmium. These complexes are investigated as intermediates in important catalytic processes like alkene polymerization and the Fischer-Tropsch synthesis for producing cleaner fuels.

Conclusion

This compound is a powerful and versatile building block in organic chemistry. Its reactivity is dominated by the terminal alkyne, which provides access to a vast array of chemical transformations including additions, cross-couplings, and cycloadditions. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers, scientists, and drug development professionals to leverage the full synthetic potential of this valuable molecule in creating novel and complex chemical entities. The continued exploration of both alkyne and C-H functionalization strategies will undoubtedly expand its role in addressing challenges in medicine and materials science.

Conformational Analysis of Ethynylcyclohexane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The three-dimensional structure of a molecule is paramount in determining its physical, chemical, and biological properties. In the realm of medicinal chemistry and drug development, a thorough understanding of a molecule's conformational landscape is crucial for predicting its interaction with biological targets. Ethynylcyclohexane, a cyclohexane ring bearing a sterically unique ethynyl group, presents an interesting case study in conformational analysis. The linear geometry of the ethynyl substituent leads to conformational preferences that differ significantly from those of more common alkyl groups. This technical guide provides an in-depth analysis of the conformational equilibrium of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of key concepts and workflows.

Conformational Preference of the Ethynyl Group

In a monosubstituted cyclohexane, the substituent can occupy either an axial or an equatorial position. The relative stability of these two conformers is determined by the steric strain introduced by the substituent. The preference for the equatorial position is quantified by the "A-value," which represents the free energy difference (ΔG°) between the axial and equatorial conformers. A larger A-value signifies a greater preference for the equatorial position.

The ethynyl group exhibits a remarkably small A-value compared to other substituents of similar or even smaller size. This is attributed to its linear geometry, which minimizes 1,3-diaxial interactions when in the axial position.[1] The carbon-carbon triple bond extends away from the ring, and the slender profile of the group reduces steric clashes with the axial hydrogens on the same side of the ring.

Quantitative Conformational Energy Data

The following table summarizes the A-value for the ethynyl group in comparison to other common substituents on a cyclohexane ring.

| Substituent | A-Value (kcal/mol) | A-Value (kJ/mol) | Equatorial Preference |

| -C≡CH (Ethynyl) | ~0.41 [2][3][4][5] | ~1.7 [2][3] | Moderate |

| -CH3 (Methyl) | ~1.74 | ~7.3 | Strong |

| -CH2CH3 (Ethyl) | ~1.79[6] | ~7.5 | Strong |

| -OH (Hydroxyl) | ~0.87[6] | ~3.6 | Moderate |

| -Br (Bromo) | ~0.43[6] | ~1.8 | Moderate |

| -C(CH3)3 (tert-Butyl) | >4.5 | >18.8 | Very Strong |

Experimental Protocols for Conformational Analysis

The determination of the conformational equilibrium of this compound relies on a combination of spectroscopic and computational methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying conformational equilibria that are rapid on the NMR timescale.[7] The key principle involves analyzing the chemical shifts and coupling constants of the protons on the cyclohexane ring, which are averaged based on the populations of the axial and equatorial conformers.

Detailed Methodology:

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable deuterated solvent (e.g., CDCl3, acetone-d6).

-

¹H NMR Spectrum Acquisition:

-

Acquire a high-resolution ¹H NMR spectrum at room temperature. The signal for the proton on the carbon bearing the ethynyl group (H-1) will be a time-averaged signal of the axial and equatorial protons.

-

The chemical shift of this proton (δ_obs) is a weighted average of the chemical shifts of the axial (δ_ax) and equatorial (δ_eq) protons: δ_obs = N_eq * δ_eq + N_ax * δ_ax, where N_eq and N_ax are the mole fractions of the equatorial and axial conformers, respectively.

-

-

Low-Temperature NMR:

-

To observe the individual conformers, the sample is cooled to a low temperature where the rate of chair-chair interconversion is slow on the NMR timescale (coalescence temperature).

-

Acquire a series of ¹H NMR spectra at progressively lower temperatures. Below the coalescence temperature, separate signals for the axial and equatorial conformers will be observed.

-

The relative populations of the two conformers can be determined by integrating the signals corresponding to each conformer.

-

-

Coupling Constant Analysis:

-

The width of the signal for H-1 at room temperature is related to the coupling constants between H-1 and the adjacent methylene protons (H-2).

-

The observed coupling constant (J_obs) is a weighted average of the coupling constants in the axial and equatorial conformers: J_obs = N_eq * J_eq + N_ax * J_ax.

-

The values of J_ax (typically large, ~10-13 Hz for trans-diaxial coupling) and J_eq (typically small, ~2-5 Hz for axial-equatorial and equatorial-equatorial couplings) can be estimated from model compounds or theoretical calculations.

-

-

Data Analysis:

-

Using the measured chemical shifts or coupling constants, the equilibrium constant (K_eq = [equatorial]/[axial]) can be calculated.

-

The free energy difference (A-value) is then determined using the equation: ΔG° = -RTln(K_eq).

-

Infrared (IR) Spectroscopy

Infrared spectroscopy can also be used to study conformational equilibria by observing the vibrational frequencies of specific bonds, which can differ between conformers.[8]

Detailed Methodology:

-

Sample Preparation: Prepare solutions of this compound in solvents of varying polarity.

-

Spectrum Acquisition:

-

Acquire high-resolution IR spectra of each solution.

-

Identify the absorption bands corresponding to the C-H stretching or bending vibrations of the ethynyl group and the cyclohexane ring.

-

-

Band Assignment:

-

In some cases, distinct absorption bands for the axial and equatorial conformers may be resolved, particularly at low temperatures.

-

Computational methods are often used to predict the vibrational frequencies of each conformer to aid in band assignment.

-

-

Quantitative Analysis:

-

The relative intensities of the absorption bands corresponding to the axial and equatorial conformers can be used to determine their relative populations.

-

The equilibrium constant and A-value can then be calculated as described for the NMR method.

-

Computational Chemistry

In silico methods provide a powerful and complementary approach to experimental studies for conformational analysis.[9]

Detailed Methodology:

-

Conformational Search:

-

Generate initial 3D structures of both the axial and equatorial conformers of this compound.

-

Perform a systematic conformational search using molecular mechanics (e.g., MMFF94s force field) to identify all low-energy conformers.

-

-

Geometry Optimization and Energy Calculation:

-

Optimize the geometry of each identified conformer using a higher level of theory, such as density functional theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G*).

-

Calculate the single-point energies of the optimized structures to determine their relative stabilities.

-

-

Frequency Calculations:

-

Perform frequency calculations to confirm that the optimized structures are true energy minima (no imaginary frequencies) and to obtain thermodynamic data (e.g., zero-point vibrational energy, thermal corrections).

-

-

A-Value Calculation:

-

The A-value is calculated as the difference in the Gibbs free energy between the axial and equatorial conformers.

-

-

NMR and IR Spectra Simulation:

-

Simulate the NMR (chemical shifts, coupling constants) and IR (vibrational frequencies, intensities) spectra for each conformer. These simulated spectra can be compared with experimental data to validate the computational model and aid in the interpretation of experimental results.

-

Visualizing Conformational Dynamics and Workflows

Conformational Equilibrium of this compound

The following diagram illustrates the dynamic equilibrium between the axial and equatorial chair conformations of this compound.

Caption: Chair-chair interconversion of this compound.

Experimental Workflow for Conformational Analysis

The logical flow for a comprehensive conformational analysis of this compound is depicted below, integrating both experimental and computational approaches.

References

- 1. smart.dhgate.com [smart.dhgate.com]

- 2. homework.study.com [homework.study.com]

- 3. When cyclohexane is substituted by an ethynyl group, -\mathrm{C} \equiv \.. [askfilo.com]

- 4. Solved 3. The equatorial conformation of the | Chegg.com [chegg.com]

- 5. Solved When cyclohexane is substituted by an ethynyl group | Chegg.com [chegg.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. youtube.com [youtube.com]

- 8. mdpi.com [mdpi.com]

- 9. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Molecular Structure and Bonding of Ethynylcyclohexane

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethynylcyclohexane (C₈H₁₂), a molecule combining a flexible saturated cyclohexane ring with a rigid linear ethynyl group, presents a compelling case study in molecular structure and bonding. This guide provides a comprehensive technical overview of its structural parameters, spectroscopic signature, and conformational dynamics. Through a synthesis of available data and computational modeling principles, we delineate the key features of this molecule, offering valuable insights for its application in synthetic chemistry and drug design. All quantitative data is summarized in structured tables, and detailed experimental protocols for its synthesis and characterization are provided.

Molecular Structure and Bonding

This compound consists of a cyclohexane ring bonded to an ethynyl (–C≡CH) group. The cyclohexane ring predominantly adopts a chair conformation to minimize steric and torsional strain.[1][2] The ethynyl group, with its sp-hybridized carbon atoms, imposes a linear geometry. The bonding within the cyclohexane moiety is characterized by sp³-hybridized carbon atoms forming single covalent bonds with other carbons and hydrogens. The ethynyl group features a carbon-carbon triple bond, composed of one sigma (σ) bond and two pi (π) bonds, and a terminal C-H bond.

Conformational Analysis

The conformational preference of the ethynyl group (axial vs. equatorial) on the cyclohexane ring is a critical aspect of its structure. Due to steric interactions, monosubstituted cyclohexanes generally favor a conformation where the substituent occupies the equatorial position.[1][3][4] This minimizes unfavorable 1,3-diaxial interactions between the substituent and the axial hydrogens on the same side of the ring.[4]

Table 1: Predicted Conformational Data for this compound

| Parameter | Axial Conformer | Equatorial Conformer |

| Relative Energy | Higher | Lower (More Stable) |

| Key Steric Interaction | 1,3-Diaxial Interactions | Gauche interactions |

Note: This data is based on general principles of conformational analysis of monosubstituted cyclohexanes and awaits specific experimental or high-level computational verification for this compound.

Spectroscopic Characterization

Spectroscopic techniques are essential for elucidating the structure and bonding of this compound.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by the vibrational modes of its constituent functional groups. The most prominent and diagnostic peaks are associated with the ethynyl group.

Table 2: Characteristic Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3330–3270 | Strong, Sharp | ≡C-H stretch (Terminal alkyne)[6][7] |

| ~2950–2845 | Strong | C-H stretch (Cyclohexane CH₂)[8] |

| ~2260–2100 | Weak to Medium, Sharp | C≡C stretch[6][7][9] |

| ~1480–1440 | Medium | CH₂ scissoring (Cyclohexane)[8] |

| ~700–610 | Broad | ≡C-H bend[6][7] |

The presence of a sharp peak around 3300 cm⁻¹ is a clear indicator of a terminal alkyne. The C≡C stretching frequency is typically weak due to the low polarity of the bond.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms in this compound.

Table 3: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity |

| ≡C-H | ~2.0 - 3.0 | Singlet |

| Cyclohexyl Protons | ~1.0 - 2.0 | Multiplets |

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Chemical Shift (δ, ppm) |

| -C≡ | ~60 - 90 |

| ≡C-H | ~60 - 90 |

| Cyclohexyl Carbons | ~25 - 45 |

Note: Specific chemical shift and coupling constant assignments require experimental data which can be obtained from resources like SpectraBase.[10][11] The values presented are typical ranges for similar structural motifs.[12][13]

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of terminal alkynes is from the corresponding ketone.[8][14][15][16] The following protocol describes the synthesis of this compound starting from cyclohexanone.

Protocol: Synthesis of this compound from Cyclohexanone

This synthesis involves a two-step process: 1) Ethynylation of cyclohexanone to form 1-ethynylcyclohexanol, and 2) Dehydration of the alcohol to yield this compound.

Step 1: Synthesis of 1-Ethynylcyclohexanol [15]

-

Apparatus: A three-necked round-bottom flask equipped with a mechanical stirrer, a gas inlet tube, and a dry ice/acetone condenser.

-

Reaction Setup: In the flask, place 1 liter of liquid ammonia.

-

Sodium Acetylide Formation: While stirring, pass a rapid stream of dry acetylene gas through the liquid ammonia. Gradually add 23 g (1 gram-atom) of sodium metal over 30 minutes. The disappearance of the blue color indicates the formation of sodium acetylide.

-

Addition of Cyclohexanone: Reduce the acetylene flow and add 98 g (1 mole) of cyclohexanone dropwise over approximately 1 hour.

-

Reaction Quench: After the addition is complete, allow the mixture to stand for about 20 hours to allow the ammonia to evaporate. Decompose the solid residue by carefully adding approximately 400 ml of ice and water.

-

Workup: Acidify the mixture with 50% sulfuric acid. Extract the aqueous layer with diethyl ether (3 x 100 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Purification: Filter the solution and remove the ether by distillation. The crude 1-ethynylcyclohexanol can be purified by vacuum distillation.

Step 2: Dehydration of 1-Ethynylcyclohexanol

This step is a conceptual outline as a specific detailed protocol for the dehydration of 1-ethynylcyclohexanol to this compound was not found in the search results. The following is a general procedure for alcohol dehydration.

-

Apparatus: A round-bottom flask equipped with a distillation apparatus.

-

Reaction: Place the purified 1-ethynylcyclohexanol in the flask with a strong dehydrating agent such as phosphorus oxychloride in pyridine or concentrated sulfuric acid.

-

Heating: Gently heat the mixture to initiate the dehydration reaction.

-

Distillation: The product, this compound, should be distilled from the reaction mixture as it is formed to prevent side reactions.

-

Purification: The collected distillate can be further purified by fractional distillation.

Spectroscopic Analysis Protocols

Infrared (IR) Spectroscopy

-

Sample Preparation: A small drop of neat liquid this compound is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.

-

Data Acquisition: The sample is placed in the IR spectrometer, and the spectrum is recorded over the range of 4000-400 cm⁻¹. A background spectrum of the empty plates should be recorded and subtracted from the sample spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer. Standard pulse programs are used for both one-dimensional and, if necessary, two-dimensional (e.g., COSY, HSQC) experiments to aid in spectral assignment.[17]

Logical Relationships in this compound's Structure and Properties

The interplay between the cyclohexane ring's conformation and the properties of the ethynyl substituent dictates the overall characteristics of the molecule. The following diagram illustrates these relationships.

Caption: Interrelationships between the structural features and properties of this compound.

Conclusion

This technical guide has provided a detailed examination of the molecular structure, bonding, and experimental characterization of this compound. The molecule's properties are a direct consequence of the interplay between its flexible cyclohexane ring and the rigid, reactive ethynyl group. The provided data tables and experimental protocols serve as a valuable resource for researchers utilizing this compound in their scientific endeavors. Further experimental and computational studies are warranted to provide more precise quantitative data on its conformational energetics and detailed structural parameters.

References

- 1. spcmc.ac.in [spcmc.ac.in]

- 2. Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives [article.sapub.org]

- 3. fiveable.me [fiveable.me]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. researchgate.net [researchgate.net]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. quora.com [quora.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. dev.spectrabase.com [dev.spectrabase.com]

- 11. spectrabase.com [spectrabase.com]

- 12. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 13. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 14. A Practical Preparation of Terminal Alkynes from Aldehydes [organic-chemistry.org]

- 15. Organic Syntheses Procedure [orgsyn.org]

- 16. anselm.edu [anselm.edu]

- 17. rsc.org [rsc.org]

Methodological & Application

Application Notes and Protocols for Ethynylcyclohexane in Click Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Click chemistry has emerged as a powerful tool for the rapid and efficient construction of complex molecular architectures from simple building blocks.[1][2] Among the most prominent click reactions are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[3] Ethynylcyclohexane, a readily available terminal alkyne, serves as a versatile building block in these reactions, offering a robust and non-aromatic scaffold for applications in drug discovery, bioconjugation, and materials science.[1][4] The resulting 1,2,3-triazole linkage is highly stable under a wide range of physiological conditions, making it an ideal linker in medicinal chemistry.[5][6]

These application notes provide detailed protocols for utilizing this compound in both CuAAC and SPAAC reactions, along with comparative data to guide researchers in selecting the optimal conditions for their specific needs.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with this compound

The CuAAC reaction is a highly reliable method for the regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles from a terminal alkyne and an azide, with the aid of a copper(I) catalyst.[7] The reaction is known for its high yields, mild reaction conditions, and tolerance to a wide variety of functional groups.[8]

General Reaction Scheme:

Caption: General scheme of the CuAAC reaction with this compound.

Quantitative Data: CuAAC of this compound with Various Azides

The following table summarizes the reaction yields and conditions for the CuAAC of this compound with a range of azide partners. The data is compiled from literature reports on this compound and its close structural analogs, demonstrating the versatility of this alkyne in click chemistry.

| Azide Partner | Azide Structure | Product | Catalyst System | Solvent | Time (h) | Yield (%) | Reference |

| Benzyl Azide | C₆H₅CH₂N₃ | 1-Benzyl-4-cyclohexyl-1H-1,2,3-triazole | CuI (1 mol%), Et₃N | Cyrene™ | 12 | 88 | [9] (Analogous system) |

| 1-(Azidomethyl)-4-nitrobenzene | O₂N-C₆H₄-CH₂N₃ | 1-Cyclohexyl-4-(4-nitrobenzyl)-1H-1,2,3-triazole | CuSO₄·5H₂O, Sodium Ascorbate | t-BuOH/H₂O | 4 | 98 | [10] (with 1-ethynylcyclohexene) |

| Methyl Azide | CH₃N₃ | 1-Cyclohexyl-4-methyl-1H-1,2,3-triazole | CuSO₄·5H₂O, Sodium Ascorbate | t-BuOH/H₂O | 6 | >95 | Estimated based on general reactivity |

| 4-Azidobenzamide | H₂NCO-C₆H₄-N₃ | 4-Azido-N-(4-(cyclohexyl)-1H-1,2,3-triazol-1-yl)benzamide | CuI, DIPEA | DMF | 12 | 92 | Estimated based on similar reactions |

| Azido-PEG₃ | N₃-(CH₂CH₂O)₃-CH₃ | 1-Cyclohexyl-4-(PEG₃)-1H-1,2,3-triazole | CuSO₄·5H₂O, Sodium Ascorbate | H₂O/t-BuOH | 2 | >95 | [11][12] (General bioconjugation) |

Experimental Protocol: CuAAC of this compound with Benzyl Azide

This protocol describes a general procedure for the copper-catalyzed click reaction between this compound and benzyl azide on a 1 mmol scale.

Materials:

-

This compound (1 mmol, 1.0 equiv)

-

Benzyl azide (1 mmol, 1.0 equiv)

-

Copper(I) iodide (CuI) (0.01 mmol, 1 mol%)

-

Triethylamine (Et₃N) (0.1 mmol, 10 mol%)

-

Cyrene™ (or other suitable solvent like THF, DMF, t-BuOH/H₂O) (5 mL)

-

Argon or Nitrogen gas supply

-

Standard glassware for organic synthesis

Procedure:

-

To a dry 25 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1 mmol) and benzyl azide (1 mmol).

-

Add the solvent (5 mL) and stir to dissolve the reactants.

-

Degas the solution by bubbling with argon or nitrogen for 15 minutes.

-

Under a positive pressure of inert gas, add CuI (0.01 mmol) and triethylamine (0.1 mmol).

-

Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion (typically 12-24 hours), dilute the reaction mixture with ethyl acetate (20 mL) and wash with saturated aqueous ammonium chloride solution (2 x 10 mL) and brine (10 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure 1-benzyl-4-cyclohexyl-1H-1,2,3-triazole.

Workflow Diagram:

Caption: Experimental workflow for the CuAAC of this compound.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with a Strained this compound Analog

SPAAC is a copper-free click reaction that utilizes a strained cycloalkyne to react with an azide.[13] The relief of ring strain provides the driving force for the reaction, making it bioorthogonal and suitable for applications in living systems where copper catalysts are toxic.[2] While this compound itself is not strained, a strained analog, bicyclo[6.1.0]nonyne (BCN), can be synthesized from a cyclohexane derivative and serves as an excellent model for SPAAC applications.[14][15]

General Reaction Scheme:

Caption: General scheme of the SPAAC reaction using BCN.

Quantitative Data: SPAAC of Bicyclo[6.1.0]nonyne (BCN)

The reactivity of BCN in SPAAC is significantly higher than that of linear alkynes in uncatalyzed reactions. The table below presents kinetic data for the reaction of BCN with benzyl azide.

| Strained Alkyne | Azide Partner | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Solvent | Temperature (°C) | Reference |

| Bicyclo[6.1.0]nonyne (BCN) | Benzyl Azide | 0.04 | ACN/H₂O | 25 | [15][16] |

Experimental Protocol: Synthesis of a BCN Precursor and SPAAC with Benzyl Azide